molecular formula C9H12O3 B2355844 Methyl 7-oxadispiro[2.1.25.13]octane-2-carboxylate CAS No. 2248282-13-3

Methyl 7-oxadispiro[2.1.25.13]octane-2-carboxylate

Cat. No.: B2355844
CAS No.: 2248282-13-3
M. Wt: 168.192
InChI Key: QHMUMRKSBAPROE-UHFFFAOYSA-N
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Description

Methyl 7-oxadispiro[212513]octane-2-carboxylate is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-oxadispiro[2.1.25.13]octane-2-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of appropriate starting materials under controlled conditions to form the spirocyclic core. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production methods for this compound are not widely documented in public literature. it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-oxadispiro[2.1.25.13]octane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol .

Scientific Research Applications

Methyl 7-oxadispiro[2.1.25.13]octane-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It may be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action for Methyl 7-oxadispiro[2.1.25.13]octane-2-carboxylate involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, depending on the context of its use. Detailed mechanisms are often studied using computational chemistry and experimental methods .

Comparison with Similar Compounds

Similar Compounds

Compounds similar to Methyl 7-oxadispiro[2.1.25.13]octane-2-carboxylate include other spirocyclic compounds like 7-oxabicyclo[2.2.1]heptane derivatives .

Uniqueness

The uniqueness of this compound lies in its specific spirocyclic structure, which imparts distinct chemical and physical properties. This makes it valuable for specialized applications where such properties are advantageous .

Properties

IUPAC Name

methyl 7-oxadispiro[2.1.25.13]octane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3/c1-11-7(10)6-2-8(6)3-9(4-8)5-12-9/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHMUMRKSBAPROE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC12CC3(C2)CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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